

(2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid chemical properties

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Compound of Interest

Compound Name: (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid

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An In-depth Technical Guide: Chemical Properties of **(2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic Acid**

Introduction and Strategic Importance

(2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid, identified by CAS Number 80082-65-1, is a cornerstone chiral building block in modern pharmaceutical synthesis.^{[1][2][3]} Its structural significance lies in the strained four-membered β -lactam ring, which is foundational to a major class of antibiotics. This compound, however, is most distinguished as the key precursor to Aztreonam, a synthetic monobactam antibiotic.^{[4][5][6]} Unlike traditional bicyclic β -lactam antibiotics (e.g., penicillins and cephalosporins), Aztreonam's monocyclic core offers a distinct spectrum of activity, primarily targeting aerobic Gram-negative bacteria, and exhibits resistance to many β -lactamases.^[5]

This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and analytical validation of **(2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid**. The content is structured to deliver not just data, but the mechanistic causality and practical insights required for its effective application in research and development.

Core Physicochemical Properties

The compound's physical properties are dominated by its highly polar functional groups—the amino group and the sulfonic acid moiety—which dictate its solubility and handling

characteristics. These properties are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	(2S,3S)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid	[1][7]
CAS Number	80082-65-1	[1][2][8]
Molecular Formula	C ₄ H ₈ N ₂ O ₄ S	[2][9]
Molecular Weight	180.18 g/mol	[6][9][10]
Appearance	White to off-white crystalline powder/solid	[3][8][11]
Melting Point	197-211°C (with decomposition)	[3][6][8]
Solubility	Soluble in water; Slightly soluble in DMSO; Insoluble in non-polar organic solvents (e.g., ether, benzene)	[8][11][12]
Density	~1.75 g/cm ³	[6]
pKa	~2.5 (sulfonic acid), ~8.4 (amino group)	[11]
Optical Rotation	[\alpha]D ²⁰ = +229° (c=1, H ₂ O)	[11]
XLogP3	-3.6	[3][7]

Expert Insights: The highly negative XLogP3 value of -3.6 unequivocally confirms the compound's hydrophilic nature, a direct consequence of its multiple hydrogen bond donors and acceptors.[1][3][7] This property is critical for its handling in aqueous reaction media but necessitates careful consideration during product isolation and purification, where techniques like lyophilization or reverse-phase chromatography with polar mobile phases are often required. The two distinct pKa values are crucial for pH-controlled reactions and extractions; the molecule exists as a zwitterion over a wide pH range.[11]

Stereospecific Synthesis from L-Threonine

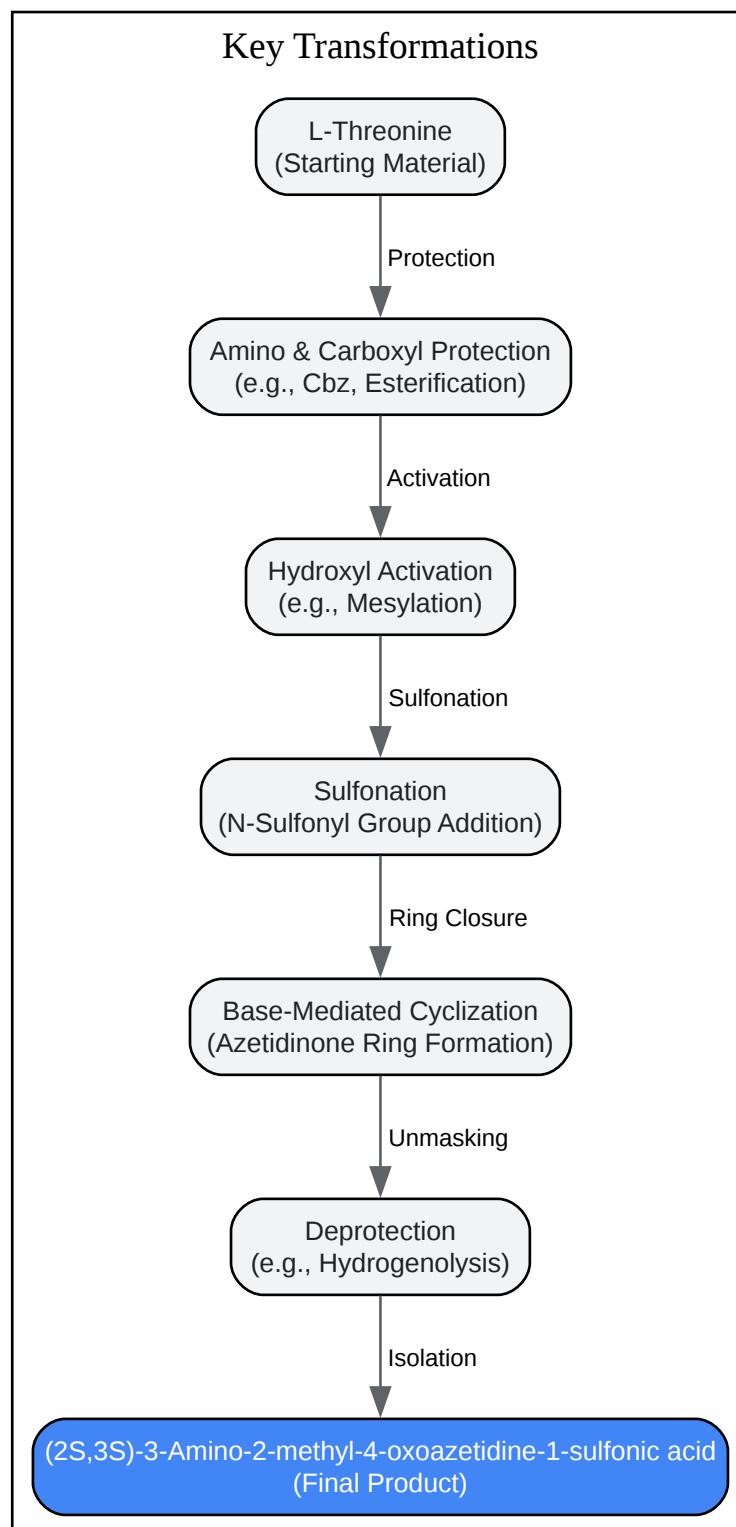
The synthesis of this molecule is a masterclass in stereochemical control, where the inherent chirality of a natural amino acid is transferred to the final product. A common and efficient route begins with L-threonine, which provides the necessary (2S, 3S) stereochemistry for the final azetidinone ring.[\[13\]](#)

Rationale for the Synthetic Strategy

The choice of L-threonine is strategic; its side chain contains the exact stereocenters required for the C2 (methyl) and C3 (amino) positions of the target molecule. The synthetic sequence is designed to:

- Protect reactive groups: The amino and carboxyl groups of threonine are masked to prevent side reactions.
- Activate the hydroxyl group: The β -hydroxyl group is converted into a good leaving group (e.g., a mesylate) to facilitate intramolecular cyclization.
- Introduce the N-sulfonyl group: This group is essential for activating the β -lactam ring in the final antibiotic.
- Induce Cyclization: An intramolecular S_N2 reaction forms the strained 4-membered ring.
- Deprotect: Removal of protecting groups yields the final product.

Synthetic Workflow Diagram



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Caption: High-level workflow for the synthesis from L-threonine.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative summary based on established chemical transformations for this synthesis.[\[13\]](#)

Materials:

- L-Threonine
- Methanol, Thionyl chloride
- Benzyl chloroformate (Cbz-Cl)
- Methanesulfonyl chloride (Ms-Cl)
- Chlorosulfonic acid
- Potassium carbonate (K_2CO_3) or other suitable base
- Palladium on carbon (Pd/C) catalyst
- Appropriate solvents (e.g., Dichloromethane, Acetonitrile)

Procedure:

- **Esterification:** Suspend L-threonine in methanol and cool to 0°C. Add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Remove solvent under reduced pressure to obtain the methyl ester hydrochloride.
- **Amino Group Protection:** Dissolve the ester in a suitable solvent and, under basic conditions (e.g., $NaHCO_3$), add benzyl chloroformate to protect the amino group as a Cbz derivative.
- **Hydroxyl Group Activation:** Dissolve the protected amino ester in a solvent like dichloromethane. Cool to 0°C and add triethylamine followed by methanesulfonyl chloride. This converts the hydroxyl group into a mesylate, an excellent leaving group.

- **Sulfonylation & Cyclization:** The N-H of the protected amine is sulfonated using an agent like chlorosulfonic acid. Subsequent treatment with a base (e.g., potassium carbonate) induces an intramolecular S_N2 reaction: the sulfonated nitrogen attacks the carbon bearing the mesylate, displacing it and forming the 4-membered azetidinone ring. This is the critical ring-forming step, and its success relies on the precise activation and stereochemistry established in prior steps.
- **Deprotection:** The Cbz protecting group is removed via catalytic hydrogenation using H_2 gas and a Pd/C catalyst. The ester may be hydrolyzed during this or subsequent steps.
- **Isolation and Validation:** After filtration of the catalyst, the aqueous solution is concentrated. The product is often purified by recrystallization or chromatography. The final structure is confirmed by 1H NMR and its purity is quantified by HPLC, which should exceed 98% for use in further synthesis.[\[13\]](#)

Chemical Reactivity and Stability

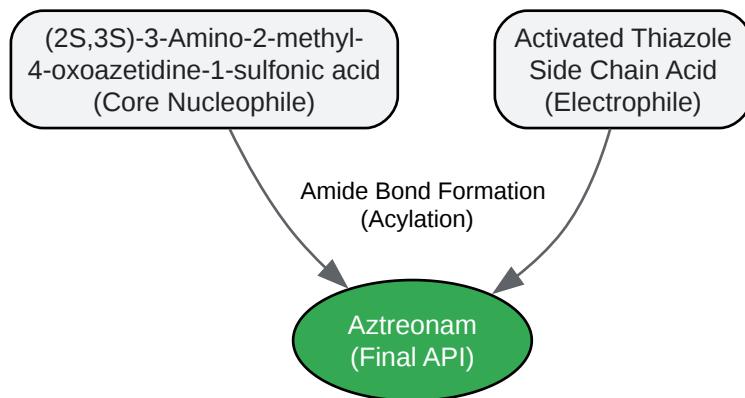
The molecule's reactivity is a delicate interplay between the strained β -lactam ring and its appended functional groups.

Reactivity of the β -Lactam Ring

The N-sulfonic acid group significantly influences the reactivity of the β -lactam carbonyl. It acts as a potent electron-withdrawing group, increasing the electrophilicity of the carbonyl carbon and rendering it susceptible to nucleophilic attack. This "activation" is fundamental to the mechanism of action of Aztreonam, which involves acylation of penicillin-binding proteins (PBPs) in bacteria.[\[5\]](#) However, this inherent reactivity also makes the ring sensitive to hydrolysis, particularly under strong basic or acidic conditions.

Role as a Nucleophile: Acylation of the Amino Group

The primary role of this compound in drug development is to serve as a nucleophile via its C3 amino group. This amine readily attacks activated carboxyl groups to form an amide bond, which becomes the side chain of the final antibiotic.



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Caption: Role as an intermediate in the synthesis of Aztreonam.

Stability and Storage

The compound is generally stable under recommended storage conditions.[8] However, its long-term integrity depends on meticulous control of the storage environment.

- Storage Temperature: Store in a refrigerator at 2-8°C or in a freezer at -20°C for long-term stability.[11][12]
- Atmosphere: Keep in a tightly sealed container in a dry, well-ventilated area to protect from moisture, which can promote hydrolysis of the β -lactam ring.[11][14]
- Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents, which can catalyze degradation.[11]

Analytical Characterization Protocols

Rigorous analytical control is essential to ensure the identity, purity, and stereochemical integrity of the compound before its use in GMP (Good Manufacturing Practice) synthesis.

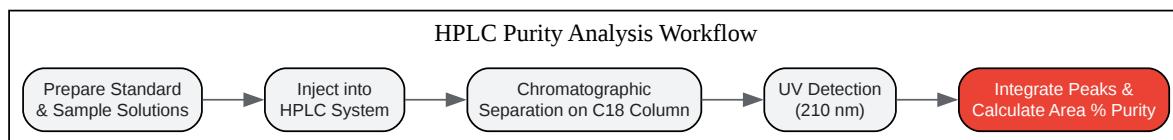
Purity Determination by HPLC

High-Performance Liquid Chromatography is the gold standard for assessing the purity of this polar, non-volatile compound.

Self-Validating Protocol:

- Instrumentation: HPLC system with a UV detector.
- Column: A C18 reverse-phase column suitable for polar compounds (e.g., with polar end-capping) is a common choice. (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Mobile Phase: An isocratic or gradient elution using a buffered aqueous phase and an organic modifier. For example:
 - Mobile Phase A: 0.1% Formic acid in Water
 - Mobile Phase B: Acetonitrile
- Rationale: The acidic buffer ensures the sulfonic acid and amino groups are in a consistent protonation state, leading to sharp, reproducible peaks.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a low wavelength, typically 210 nm, where the amide chromophore absorbs.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or water to a known concentration (e.g., 1 mg/mL).
- Validation: The method is validated by observing a sharp, symmetrical peak for the main component. Purity is calculated based on the area percentage of the main peak relative to all other peaks. For GMP applications, purity should typically be $\geq 98\%$.[\[13\]](#)

Analytical Workflow Diagram



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Caption: Standard workflow for HPLC-based purity analysis.

Expected Spectroscopic Data

- ^1H NMR: The spectrum would show characteristic signals for the C2-methyl group (a doublet), and the protons on the azetidinone ring (C2-H and C3-H), which would appear as coupled doublets with a coupling constant typical for a trans relationship on a four-membered ring.
- Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the compound would show a prominent ion corresponding to its molecular weight (e.g., $[\text{M}+\text{H}]^+$ at m/z 181.03 or $[\text{M}-\text{H}]^-$ at m/z 179.01).
- Infrared (IR) Spectroscopy: A strong absorption band around $1750\text{-}1780\text{ cm}^{-1}$ would be present, which is highly characteristic of the strained carbonyl group in a β -lactam ring.

Conclusion

(2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid is more than just a chemical intermediate; it is an enabling molecule that provides the essential stereochemical and reactive framework for the synthesis of the life-saving antibiotic, Aztreonam. Its chemical properties—high polarity, zwitterionic nature, and the activated reactivity of its β -lactam ring—are defining features that researchers and developers must master for successful application. A thorough understanding of its synthesis, handling, and analytical validation is paramount to its effective use in the pharmaceutical industry.

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References

- 1. (2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid | C₄H₈N₂O₄S | CID 133361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 80082-65-1: (2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidine... [cymitquimica.com]

- 3. angenechemical.com [angenechemical.com]
- 4. (2S-trans)-3-Amino-2-methyl-4-oxoazetidine-1-sulphonic acid | 80082-65-1 [chemicalbook.com]
- 5. pschemicals.com [pschemicals.com]
- 6. bocsci.com [bocsci.com]
- 7. 3-Amino-2-methyl-4-oxo-azetidine-1-sulfonic acid | C4H8N2O4S | CID 4133026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. AMA 80082-65-1 (2S)-trans-3-Amino-2-methyl-4-oxoazetidine-1-sulphonic Acid BP EP USP CAS 80082-65-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 9. Affordable Price for High-Purity (2S-trans)-3-Amino-2-methyl-4-oxoazetidine-1-sulphonic Acid, CAS 80082-65-1 [jigspharma.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. ccount-chem.com [ccount-chem.com]
- 12. (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulphonic acid CAS#: [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. ccount-chem.com [ccount-chem.com]
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